molecular formula C3H10N2O5S B12549591 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate CAS No. 828915-07-7

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate

Cat. No.: B12549591
CAS No.: 828915-07-7
M. Wt: 186.19 g/mol
InChI Key: RKJIZCQZIBHIBI-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong acid, such as sulfuric acid, to form the desired oxadiazolidin-2-ium ring structure. The reaction conditions often include moderate temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound. Additionally, purification steps, such as crystallization or distillation, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Octyl-3-methylimidazolium hydrogen sulfate: This compound shares a similar sulfate group but has a different ring structure.

    5-Benzyl-1,3,4-oxadiazole-2-thiol: Another oxadiazole derivative with different substituents and properties.

Uniqueness

3-Methyl-1,2,3-oxadiazolidin-2-ium hydrogen sulfate is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

828915-07-7

Molecular Formula

C3H10N2O5S

Molecular Weight

186.19 g/mol

IUPAC Name

hydrogen sulfate;3-methyloxadiazolidin-2-ium

InChI

InChI=1S/C3H8N2O.H2O4S/c1-5-2-3-6-4-5;1-5(2,3)4/h4H,2-3H2,1H3;(H2,1,2,3,4)

InChI Key

RKJIZCQZIBHIBI-UHFFFAOYSA-N

Canonical SMILES

CN1CCO[NH2+]1.OS(=O)(=O)[O-]

Origin of Product

United States

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